3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
CAS No.: 2548997-42-6
Cat. No.: VC11812167
Molecular Formula: C17H20N8O
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548997-42-6 |
|---|---|
| Molecular Formula | C17H20N8O |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C17H20N8O/c18-12-14-17(20-2-1-19-14)25-5-3-23(4-6-25)15-11-16(22-13-21-15)24-7-9-26-10-8-24/h1-2,11,13H,3-10H2 |
| Standard InChI Key | LAKGFAJOAUBZNN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN=C4C#N |
| Canonical SMILES | C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN=C4C#N |
Introduction
The compound 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a heterocyclic organic molecule with a complex structure comprising multiple functional groups. It features:
-
A pyrazine ring substituted with a nitrile group (-CN).
-
A piperazine ring linked to a pyrimidinyl group.
-
A morpholine ring attached to the pyrimidine moiety.
This compound belongs to the class of nitrogen-containing heterocycles, which are widely studied for their potential applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and other bioactive molecules.
Structural Features and Nomenclature
The structure of the compound can be broken down as follows:
-
Core Structure: Pyrazine ring with a nitrile substituent at position 2.
-
Substituents:
-
A piperazine moiety at position 3.
-
A pyrimidinyl group attached to the piperazine.
-
A morpholine group linked to the pyrimidinyl ring.
-
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions, starting with commercially available precursors. Below is a generalized pathway:
-
Step 1: Formation of the Pyrazine Core
-
Pyrazine derivatives are often synthesized via condensation reactions involving diaminopyrazines or pyrazine dicarboxylic acids.
-
-
Step 2: Piperazine Substitution
-
The introduction of piperazine is achieved through nucleophilic substitution reactions.
-
-
Step 3: Pyrimidinyl Group Addition
-
The pyrimidinyl group is attached using coupling reactions, often facilitated by catalysts like palladium or copper.
-
-
Step 4: Morpholine Functionalization
-
The morpholine ring is introduced via alkylation or nucleophilic substitution on the pyrimidinyl precursor.
-
Biological Significance and Applications
Compounds with similar structures have shown promising activity in various biological assays, suggesting potential applications for this molecule:
-
Kinase Inhibition:
-
Antimicrobial Activity:
-
Antiviral Potential:
-
Drug Design:
-
The morpholine group enhances water solubility and bioavailability, contributing to its potential as a drug candidate.
-
Research Findings and Data
Studies on related compounds provide insights into the behavior and activity of this molecule:
Table: Biological Activities of Related Compounds
| Compound Class | Activity | Target |
|---|---|---|
| Piperazine derivatives | Antibacterial | Gram-positive/negative strains |
| Pyrimidine-containing molecules | Kinase inhibition | c-KIT kinase |
| Morpholine-functionalized drugs | Enhanced bioavailability | Various targets |
Computational Studies
Molecular docking studies suggest that compounds like this bind effectively to enzyme active sites through hydrogen bonding and hydrophobic interactions .
Future Directions
Further research on 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile could focus on:
-
Structure–Activity Relationship (SAR) Studies:
-
Modifying substituents to enhance biological activity.
-
-
Pharmacokinetics and Toxicology:
-
Evaluating absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
-
-
Therapeutic Applications:
-
Investigating its efficacy in preclinical models for cancer, bacterial infections, or viral diseases.
-
This compound represents an exciting scaffold for drug discovery due to its structural complexity and potential bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume